molecular formula C17H16ClNO B1293324 3'-Azetidinomethyl-2-chlorobenzophenone CAS No. 898771-87-4

3'-Azetidinomethyl-2-chlorobenzophenone

Cat. No.: B1293324
CAS No.: 898771-87-4
M. Wt: 285.8 g/mol
InChI Key: CMNRUGXEHMGPFX-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2-chlorobenzophenone is a benzophenone derivative characterized by a 2-chlorophenyl group and an azetidinomethyl substituent (a four-membered azetidine ring attached via a methylene group) at the 3' position.

  • Azetidine ring formation: Likely via cyclization of appropriate precursors, similar to methods used for azetidinone derivatives .

The compound’s azetidine moiety distinguishes it from beta-lactam-containing azetidinones (e.g., those in ), which are known for antibacterial activity.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRUGXEHMGPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643265
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-87-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3’-Azetidinomethyl-2-chlorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-Azetidinomethyl-2-chlorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, 3’-Azetidinomethyl-2-chlorobenzophenone is explored for its potential as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-chlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the benzophenone moiety contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Azetidinomethyl-2-chlorobenzophenone is compared to three classes of compounds from the evidence:

Table 1: Structural Comparison
Compound Class Key Substituents/Functional Groups Structural Differences Reference
3'-Azetidinomethyl-2-chlorobenzophenone 2-chlorophenyl, azetidinomethyl (amine ring) Azetidine (4-membered amine ring)
Isoxazole-azetidinone derivatives () Azetidinone (beta-lactam), 2-chlorophenyl Beta-lactam ring (reactive ketone + amine)
Halogenated acetamido-benzoic acids () 3-chloro, acetamido, sulfonyl chloride Carboxylic acid/sulfonyl groups (no azetidine)
Cyclobutyl methanone derivatives () Benzoyl, nitrophenyl, cyclobutane Cyclobutane framework (no halogen or azetidine)

Key Observations :

  • Azetidine vs.
  • Substituent Positions: The 2-chloro substitution on the benzophenone may enhance electron-withdrawing effects compared to 3-chloro analogs (e.g., 4-Acetamido-3-chlorobenzenesulfonyl chloride in ), influencing solubility and reactivity .

Key Observations :

  • Halogenation Specificity: The 2-chloro position in the benzophenone may require regioselective methods, contrasting with the 3-chloro substituents in ’s acetamido compounds .
Table 3: Property Comparison
Property This compound Isoxazole-azetidinone Derivatives Halogenated Acetamido Analogs
Polarity Moderate (chloro + azetidine) High (beta-lactam + isoxazole) High (sulfonyl/carboxylic acid groups)
Bioactivity Unknown (azetidine may target amine receptors) Antibacterial (beta-lactam-mediated) Likely enzyme inhibition (e.g., proteases)
Thermal Stability Likely stable (rigid benzophenone core) Moderate (beta-lactam ring prone to hydrolysis) Variable (depends on substituents)

Key Observations :

  • Bioactivity: While azetidinone derivatives in exhibit antibacterial activity, the azetidine group in the target compound may shift its mechanism toward non-beta-lactam targets, such as GPCRs or ion channels .
  • Solubility : The chloro group and azetidine may reduce water solubility compared to sulfonyl/carboxylic acid-containing analogs in .

Biological Activity

3'-Azetidinomethyl-2-chlorobenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an azetidine ring and a chlorobenzophenone moiety, which contribute to its unique chemical behavior. The azetidine ring enhances its interaction with biological targets, while the chlorobenzophenone structure may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially activating or inhibiting their functions.

Research is ongoing to elucidate the precise molecular pathways involved in these interactions.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy.

Case Study Example : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM.

Research Applications

This compound serves as a valuable building block in organic synthesis and drug discovery. Its unique structure allows it to be used as an intermediate in the development of more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead candidate for developing new therapeutic agents. Its structural features may contribute to enhanced bioactivity and selectivity against specific biological targets.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds highlight the unique properties of this compound. For instance, when compared to 2-Amino-5-chlorobenzophenone , the presence of the azetidine ring in the former provides distinct chemical and biological advantages.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundAzetidine ring + chlorobenzophenoneAntimicrobial, anticancer
2-Amino-5-chlorobenzophenoneAmino group + chlorobenzophenoneModerate antimicrobial
2-ChlorobenzophenoneChlorine + benzophenoneLimited biological activity

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